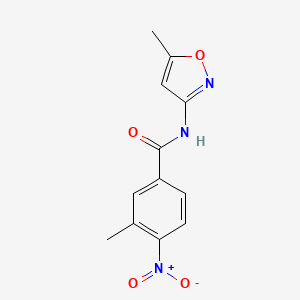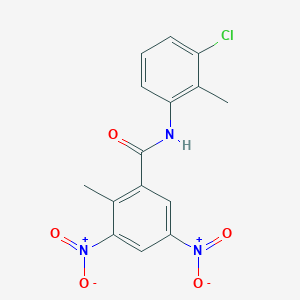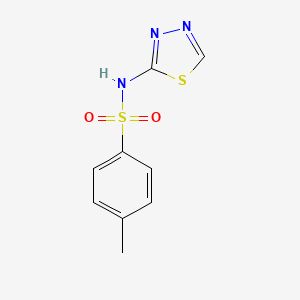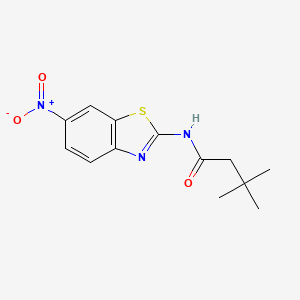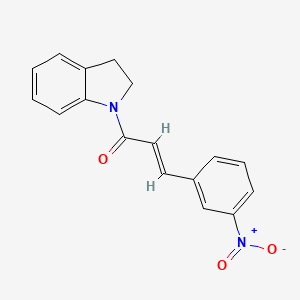
N-(2-bromophenyl)-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-4-nitrobenzenesulfonamide is an organic compound that features a bromophenyl group, a nitro group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-4-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the nitration of a bromophenyl compound followed by sulfonamide formation. The nitration step introduces the nitro group, while the sulfonamide formation involves the reaction of the bromophenyl compound with a sulfonamide reagent under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: The major product is the corresponding amine.
Oxidation: Products include various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
N-(2-bromophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Materials Science: It is utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-4-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological targets . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-bromophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a bromophenyl and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H9BrN2O4S |
|---|---|
Molecular Weight |
357.18 g/mol |
IUPAC Name |
N-(2-bromophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H9BrN2O4S/c13-11-3-1-2-4-12(11)14-20(18,19)10-7-5-9(6-8-10)15(16)17/h1-8,14H |
InChI Key |
BMUIAVGWMXNIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11015363.png)
![2-(4-methoxy-1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)-2-pyridyl]piperazino}-1-ethanone](/img/structure/B11015366.png)
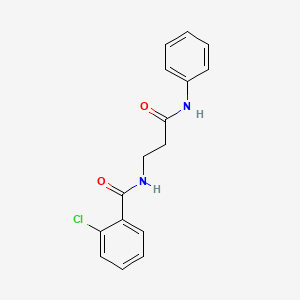
![ethyl 2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11015374.png)
![3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazolin-4(3H)-one](/img/structure/B11015379.png)
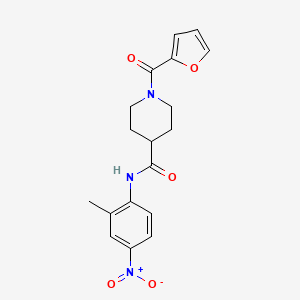
![2-[acetyl(furan-2-ylmethyl)amino]-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11015390.png)
![propyl 4-(2-oxo-4-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl}pyrrolidin-1-yl)benzoate](/img/structure/B11015392.png)
![4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B11015399.png)
